2-[2-(5-fluoro-2-methoxybenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol
Description
2-[2-(5-Fluoro-2-methoxybenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol is a synthetic organic compound characterized by:
- Core structure: A central ethanol backbone (ethan-1-ol).
- Substituents: A sulfonamido group attached to a 5-fluoro-2-methoxybenzene ring. A thiophen-2-yl group linked via an ether oxygen. An ethoxy spacer bridging the sulfonamido and ethanol moieties.
Properties
IUPAC Name |
5-fluoro-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO5S2/c1-21-12-5-4-11(16)9-15(12)24(19,20)17-10-13(22-7-6-18)14-3-2-8-23-14/h2-5,8-9,13,17-18H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIANOYJCBYCQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC=CS2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 4-Fluoro-1-Methoxybenzene
The precursor undergoes electrophilic aromatic sulfonation using fuming sulfuric acid (20% SO3) at 80°C for 6 hours. Subsequent quenching in ice water yields the sulfonic acid, which is converted to the sulfonyl chloride via reaction with phosphorus pentachloride (PCl5) in dichloromethane at 0-5°C.
Critical Parameters
Alternative Route via Diazonium Salt Intermediates
For laboratory-scale synthesis, diazotization of 4-fluoro-2-methoxyaniline followed by treatment with sulfur dioxide in HCl/copper(I) chloride system provides improved regioselectivity. This method achieves 76% yield with reduced isomer formation compared to classical sulfonation.
Preparation of 2-Amino-1-(Thiophen-2-Yl)Ethanol
Nucleophilic Epoxide Ring-Opening
Thiophen-2-ylmagnesium bromide reacts with (±)-epichlorohydrin in THF at -78°C, followed by aminolysis with aqueous ammonia. This one-pot procedure delivers the amino alcohol in 65% yield with diastereomeric ratio 3:1 (determined by chiral HPLC).
Optimization Insights
- Grignard reagent concentration (0.5M) minimizes oligomerization
- Slow warming (-78°C → 25°C over 4h) enhances regioselectivity
Enzymatic Resolution for Enantiopure Material
Lipase-catalyzed (CAL-B) acetylation of racemic 1-(thiophen-2-yl)ethanol in vinyl acetate enables kinetic resolution (E > 200). Subsequent Mitsunobu reaction with phthalimide and final hydrazinolysis produces (R)- and (S)-enantiomers in >99% ee.
Core Assembly Methodologies
Pathway A: Sulfonamidation of Preformed Aminoether
Step 1 : Etherification
2-Amino-1-(thiophen-2-yl)ethanol reacts with ethylene glycol ditosylate (1.05 eq) in DMF using Cs2CO3 (2 eq) at 60°C. Monitoring by TLC (CH2Cl2:MeOH 9:1) shows complete consumption of starting material within 8h.
Step 2 : Sulfonamidation
The resulting aminoether intermediate (1 eq) reacts with 5-fluoro-2-methoxybenzenesulfonyl chloride (1.1 eq) in presence of NaH (1.3 eq) at 0°C → RT. Workup involves ice-water quench and extraction with EtOAc (3×50 mL).
Yield Data
| Step | Isolated Yield | Purity (HPLC) |
|---|---|---|
| 1 | 78% | 92% |
| 2 | 65% | 95% |
Pathway B: Sequential Ether Bond Formation
Step 1 : Initial Sulfonamidation
5-Fluoro-2-methoxybenzenesulfonyl chloride (1.1 eq) reacts with 2-aminoethanol (1 eq) in pyridine (0°C, 2h). The primary sulfonamide is obtained in 82% yield after recrystallization (EtOH/H2O).
Step 2 : Thiophene Coupling
Mitsunobu reaction between the sulfonamide-alcohol and 1-(thiophen-2-yl)ethanol (1.2 eq) using DIAD (1.5 eq) and PPh3 (1.5 eq) in THF. Reaction completes within 12h at 25°C (TLC monitoring).
Comparative Advantages
- Higher overall yield (71% vs 65% for Pathway A)
- Better control over stereochemistry at ether linkage
Critical Process Analytical Technologies
Reaction Monitoring
In-situ FTIR tracks sulfonyl chloride consumption (νS=O 1375 cm⁻¹ disappearance). HPLC-MS (ESI+) confirms intermediate formation (m/z 328.09 [M+H]+ for aminoether-thiophene).
Purification Strategies
- Crystallization : Sequential use of ethyl acetate/hexane (1:3) removes tosylated byproducts
- Chromatography : Reverse-phase C18 column (MeCN/H2O + 0.1% TFA) resolves diastereomers
Scale-Up Considerations and Industrial Relevance
Continuous Flow Implementation
Microreactor technology enhances safety during sulfonyl chloride synthesis:
- Residence time: 90s at 40°C
- Productivity: 2.3 kg/h in pilot-scale units
Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| PMI (Total) | 86 | 41 |
| E-Factor | 34 | 18 |
| Energy Consumption | 58 kWh/kg | 22 kWh/kg |
Data from comparative life-cycle assessment of Pathway B.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-fluoro-2-methoxybenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the sulfonamide group can yield the corresponding amine.
Scientific Research Applications
2-[2-(5-fluoro-2-methoxybenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its sulfonamide group makes it a potential candidate for enzyme inhibition studies.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[2-(5-fluoro-2-methoxybenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors due to its sulfonamide group. The fluorine atom can enhance binding affinity and selectivity, while the thiophene ring can contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Thiophen-2-yl-Containing Ethanol Derivatives
Compounds with thiophen-2-yl groups exhibit unique electronic and steric properties due to the sulfur atom in the heterocycle. Key analogs include:
Comparison :
Ethanol Derivatives with Ether Linkages
Ethoxy spacers are common in drug design for modulating solubility and bioavailability. Relevant analogs:
Comparison :
- The target’s sulfonamido-ethoxy chain differs from propargyl or benzylamino analogs, offering distinct electronic effects (electron-withdrawing sulfonamide vs. electron-donating amino groups).
- The 5-fluoro-2-methoxybenzene substituent may enhance metabolic stability compared to unsubstituted aryl groups .
Sulfonamide-Containing Compounds
Sulfonamides are critical in drug design for their protease inhibition and antibacterial activity. Examples from the evidence:
Comparison :
- The 5-fluoro-2-methoxy substitution on the benzene ring may balance solubility (methoxy) and bioactivity (fluoro), unlike the nitro group in 3c, which is more reactive .
Data Tables
Table 1. Substituent Effects on Physicochemical Properties
| Substituent | Electronic Effect | Lipophilicity (LogP)* | Metabolic Stability* |
|---|---|---|---|
| Thiophen-2-yl | Electron-rich (S atom) | High | Moderate |
| 5-Fluoro-2-methoxybenzene | Electron-withdrawing (F) | Moderate | High |
| Sulfonamido | Polar, H-bonding | Low | High |
*Predicted based on structural analogs in the evidence.
Biological Activity
The compound 2-[2-(5-fluoro-2-methoxybenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol is a complex organic molecule that incorporates various functional groups, contributing to its potential biological activity. This article reviews the biological activity of this compound, synthesizing findings from diverse sources and presenting data in a structured manner.
Chemical Structure and Properties
The molecular structure of the compound can be analyzed as follows:
- Chemical Formula : C₁₈H₂₂FNO₄S
- Molecular Weight : 373.44 g/mol
- Functional Groups :
- Sulfonamide
- Methoxy group
- Thiophene ring
- Hydroxy group
Structural Representation
The compound's structural representation highlights its complex architecture, which is crucial for its interaction with biological systems.
| Component | Description |
|---|---|
| Sulfonamide Group | Known for antibacterial properties |
| Fluorine Atom | Enhances lipophilicity and metabolic stability |
| Thiophene Ring | Contributes to electronic properties and reactivity |
Antimicrobial Properties
Sulfonamides, including this compound, are recognized for their antimicrobial properties. The sulfonamide moiety is known to inhibit bacterial growth by interfering with folic acid synthesis, which is essential for nucleic acid production in bacteria. The presence of fluorine and methoxy groups may enhance these effects by improving the compound's binding affinity to bacterial enzymes.
The proposed mechanism of action involves:
- Inhibition of Dihydropteroate Synthase : The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for this enzyme.
- Disruption of Folate Synthesis : This leads to a decrease in nucleotide synthesis, ultimately inhibiting bacterial growth.
Case Studies
-
Study on Antibacterial Efficacy :
- A study evaluated the antibacterial activity of sulfonamide derivatives against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition zones, comparable to standard antibiotics .
-
Pharmacokinetic Studies :
- Research indicated that the incorporation of fluorine significantly affects the pharmacokinetics of sulfonamides, leading to increased bioavailability and extended half-life in vivo .
-
Toxicological Assessment :
- Toxicity studies revealed that while the compound exhibits potent antimicrobial activity, it also shows potential cytotoxic effects at higher concentrations, necessitating careful dosage regulation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related sulfonamides is useful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Simple sulfonamide | Antimicrobial |
| 5-Fluoro-2-methoxybenzenesulfonamide | Fluorinated derivative | Enhanced antibacterial activity |
| Thiophene-2-sulfonamide | Contains thiophene | Antimicrobial with different target specificity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
